![molecular formula C4H6N4O2 B037778 3-amino-5-hydroxy-1H-pyrazole-1-carboxamide CAS No. 119769-05-0](/img/structure/B37778.png)
3-amino-5-hydroxy-1H-pyrazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Idrapril is a novel angiotensin-converting enzyme (ACE) inhibitor, belonging to a new class of hydroxamic non-amino acid derivatives. It has been investigated for its potential use in treating cardiovascular diseases, particularly hypertension and heart failure . Unlike traditional ACE inhibitors, idrapril has a unique structure that includes a hydroxamic group with zinc-binding function .
准备方法
Synthetic Routes and Reaction Conditions
Idrapril is synthesized through a chiral synthesis based on cis-1,2-cyclohexanedicarboxylic acid. The most active enantiomers in this series have either an S or R configuration at the C-1 position but always an R configuration at C-2 . The synthesis involves multiple steps, including the formation of the hydroxamic group and the incorporation of the cyclohexane ring.
Industrial Production Methods
The industrial production of idrapril involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and the use of specific catalysts to facilitate the formation of the desired enantiomers .
化学反应分析
Types of Reactions
Idrapril undergoes various chemical reactions, including:
Oxidation: The hydroxamic group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Idrapril can undergo substitution reactions, particularly at the hydroxamic group and the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of idrapril, which may have different pharmacological properties .
科学研究应用
Chemical Properties and Structure
Molecular Formula: C4H6N4O2
Molecular Weight: 130.12 g/mol
Structural Features: The compound possesses an amino group, a hydroxyl group, and a carboxamide functional group, which contribute to its biological activity.
Drug Development
AHPC has been identified as a lead compound in the development of new therapeutics due to its kinase inhibitory properties. Its structural features allow it to interact effectively with enzyme active sites, making it a candidate for further exploration in drug design targeting diseases such as cancer and inflammatory disorders .
Antimicrobial Activity
Recent studies have shown that derivatives of AHPC exhibit promising antimicrobial properties. For instance, N-substituted derivatives have been evaluated against various pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA). The most effective derivative demonstrated a minimum inhibitory concentration (MIC) of 0.98-7.81 μg/ml against clinical isolates .
Anticancer Properties
AHPC derivatives have been tested for their anticancer activities. In vitro studies indicate that certain pyrazole compounds exhibit significant tumor-fighting properties against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression .
Data Tables
Case Study 1: Antimicrobial Evaluation
In a study evaluating N-substituted AHPC derivatives, one compound showed remarkable effectiveness against both reference strains and clinical isolates of S. aureus with MIC values ranging from 0.98 to 31.25 μg/ml. This indicates the potential of these derivatives in combating resistant bacterial strains .
Case Study 2: Anticancer Activity
A series of pyrazole derivatives were synthesized from AHPC, showing significant activity against A549 and HepG2 cell lines. The study highlighted the mechanism of action involving apoptosis induction and cell cycle arrest, suggesting that these compounds could be developed into effective anticancer agents .
作用机制
Idrapril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, idrapril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
相似化合物的比较
Similar Compounds
Captopril: Another ACE inhibitor with a different structure but similar pharmacological effects.
Enalapril: A widely used ACE inhibitor with a different chemical structure.
Ramipril: Another ACE inhibitor with a longer duration of action compared to idrapril
Uniqueness of Idrapril
Idrapril is unique due to its hydroxamic non-amino acid structure, which provides a different mechanism of zinc binding compared to traditional ACE inhibitors. This structural difference may result in distinct pharmacokinetic and pharmacodynamic properties .
生物活性
3-Amino-5-hydroxy-1H-pyrazole-1-carboxamide (CAS No. 119769-05-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrazole ring with amino and hydroxy functional groups, contributing to its biological reactivity. The structure can be depicted as follows:
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, a study evaluated N-substituted derivatives against various bacterial strains, revealing promising results:
Compound | Bacterial Strain | MIC (μg/ml) |
---|---|---|
N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | S. aureus ATCC 25923 | 7.81 |
N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | MRSA | 1.96 - 7.81 |
N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | MSSA | 0.98 - 31.25 |
These findings indicate that specific modifications to the pyrazole structure can enhance antibacterial efficacy, particularly against resistant strains like MRSA .
Anticancer Activity
The anticancer potential of compounds based on the pyrazole scaffold has been extensively studied. Various derivatives have shown activity against multiple cancer cell lines:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | MDA-MB-231 (breast cancer) | 0.39 ± 0.06 |
Compound B | HepG2 (liver cancer) | 36.12 |
Compound C | A549 (lung cancer) | 26 |
A notable study indicated that pyrazole derivatives could inhibit the growth of lung, colorectal, and breast cancer cells, suggesting a broad spectrum of anticancer activity . The mechanism often involves apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
Antimicrobial Mechanism:
The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Anticancer Mechanism:
Inhibition of key signaling pathways involved in cell proliferation and survival is common among pyrazole derivatives. They may also induce oxidative stress leading to apoptosis in cancer cells .
Case Studies
Case Study 1: Antibacterial Efficacy
In a comparative study, several derivatives were synthesized and tested for their antibacterial properties against clinical isolates of Staphylococcus aureus. The most effective derivative exhibited an MIC value significantly lower than standard antibiotics, highlighting its potential as an alternative therapeutic agent .
Case Study 2: Anticancer Activity
A series of pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain compounds not only inhibited tumor growth but also triggered apoptosis through mitochondrial pathways .
属性
IUPAC Name |
5-amino-3-oxo-1H-pyrazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-2-1-3(9)8(7-2)4(6)10/h1,7H,5H2,(H2,6,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUSWKQCUMVUCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN(C1=O)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。